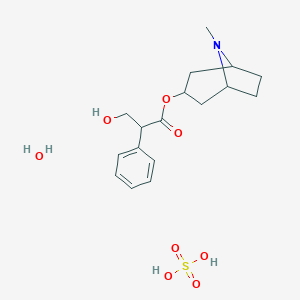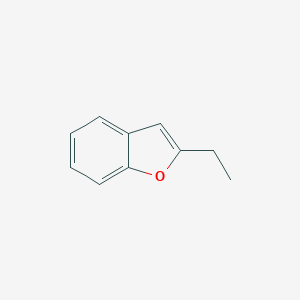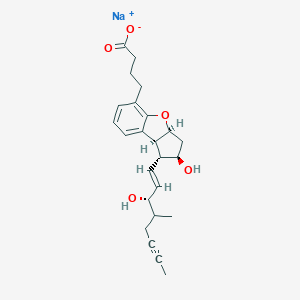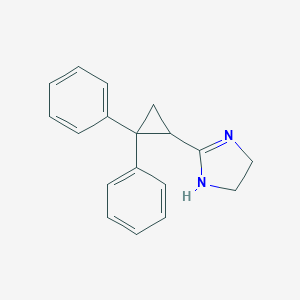
Cibenzolin
Übersicht
Beschreibung
Cibenzoline is a chemical compound known for its use as a Class Ia antiarrhythmic agent. It is primarily used to treat various types of cardiac arrhythmias by stabilizing the cardiac cell membrane and reducing excitability. The compound is characterized by its unique structure, which includes a cyclopropyl group bonded to an imidazoline ring.
Wissenschaftliche Forschungsanwendungen
Cibenzoline has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antiarrhythmic agents.
Biology: Investigated for its effects on cellular ion channels and membrane stability.
Industry: Employed in the development of pharmaceuticals targeting cardiac conditions.
Safety and Hazards
Zukünftige Richtungen
Cibenzoline treatment has been found to significantly reduce all cardiovascular complications and death due to left ventricular heart failure (LVHF) in patients with hypertrophic obstructive cardiomyopathy (HOCM) . It may be a promising treatment in patients with HOCM . Further studies are needed to clarify the proarrhythmic effects of cibenzoline and its use in patients with impaired left ventricular function .
Wirkmechanismus
Cibenzoline exerts its effects by blocking sodium channels in cardiac cells, which reduces the excitability and conductivity of the heart muscle. This action helps to stabilize the cardiac cell membrane and prevent abnormal heart rhythms. The compound also has additional effects on calcium channels, contributing to its antiarrhythmic properties .
Similar Compounds:
Disopyramide: Another Class Ia antiarrhythmic agent with similar sodium channel blocking properties.
Quinidine: Known for its use in treating arrhythmias but has a different molecular structure.
Procainamide: Shares similar antiarrhythmic effects but differs in its pharmacokinetic profile.
Uniqueness: Cibenzoline is unique due to its specific combination of sodium and calcium channel blocking effects, which provides a broader spectrum of antiarrhythmic activity compared to other similar compounds .
Biochemische Analyse
Biochemical Properties
Cibenzoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits sodium channels, which are crucial for the propagation of action potentials in cardiac cells. By blocking these channels, Cibenzoline reduces the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, Cibenzoline interacts with calcium and potassium channels, albeit to a lesser extent, contributing to its antiarrhythmic properties .
Cellular Effects
Cibenzoline exerts profound effects on various types of cells and cellular processes. In cardiac cells, it reduces the excitability and conductivity by inhibiting sodium channels. This leads to a decrease in the rate of depolarization and prolongation of the action potential duration. Cibenzoline also affects cell signaling pathways by modulating the activity of ion channels, which are integral to the transmission of electrical signals in the heart. Furthermore, it influences gene expression and cellular metabolism by altering the ionic balance within the cells .
Molecular Mechanism
The molecular mechanism of Cibenzoline involves its binding to the sodium channels in the cardiac cell membrane. By binding to these channels, Cibenzoline inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, Cibenzoline exhibits inhibitory effects on calcium and potassium channels, which further contribute to its antiarrhythmic properties. These interactions result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the stabilization of cardiac electrical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cibenzoline change over time. The drug exhibits a half-life of approximately 8 to 12 hours, allowing for twice-daily administration. Over time, Cibenzoline undergoes degradation, leading to a decrease in its efficacy. Long-term studies have shown that Cibenzoline maintains its antiarrhythmic effects for extended periods, although its stability and degradation must be carefully monitored to ensure consistent therapeutic outcomes .
Dosage Effects in Animal Models
The effects of Cibenzoline vary with different dosages in animal models. At therapeutic doses, Cibenzoline effectively reduces arrhythmic activity without causing significant adverse effects. At higher doses, the drug can induce toxic effects, including hypotension, bradycardia, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management to avoid toxicity while maintaining therapeutic efficacy .
Metabolic Pathways
Cibenzoline is metabolized primarily in the liver, where it undergoes various biotransformation processes. The metabolic pathways involve hydroxylation, oxidation, and conjugation reactions, leading to the formation of several metabolites. These metabolites are then excreted primarily through the urine. The involvement of specific enzymes, such as cytochrome P450, in the metabolism of Cibenzoline underscores the complexity of its metabolic pathways .
Transport and Distribution
Cibenzoline is transported and distributed within cells and tissues through various mechanisms. The drug exhibits a large volume of distribution, indicating extensive tissue uptake. It binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, Cibenzoline interacts with specific transporters and binding proteins that influence its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of Cibenzoline is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects. The drug’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with sodium channels. This precise localization is crucial for the drug’s activity and function in stabilizing cardiac electrical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cibenzoline involves several key steps. One notable method includes the oxidation of 2,2-diphenylcyclopropylmethanol using 2-iodoxybenzoic acid in dimethylsulfoxide to form the corresponding aldehyde. This aldehyde is then treated with sodium chlorite, hydrogen peroxide, and sodium dihydrogen phosphate in a mixture of acetonitrile and water to yield an acid compound. The final step involves condensation with ethylenediamine in the presence of benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and triethylamine in dichloromethane to produce cibenzoline .
Industrial Production Methods: Industrial production of cibenzoline often focuses on achieving high chiral purity. One method involves the preparation of cibenzoline succinate with chiral purity greater than 99.9%. This process includes the crystallization of cibenzoline succinate to obtain the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions: Cibenzoline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Utilizes 2-iodoxybenzoic acid in dimethylsulfoxide.
Reduction: Can be achieved using hydrogenation techniques.
Substitution: Involves reagents such as sodium chlorite and hydrogen peroxide.
Major Products: The major products formed from these reactions include intermediates like aldehydes and acids, which are further processed to yield the final cibenzoline compound .
Eigenschaften
IUPAC Name |
2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBOOXFSRWSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022819 | |
| Record name | Cifenline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53267-01-9 | |
| Record name | Cibenzoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53267-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cifenline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cibenzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cifenline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cibenzoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIFENLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




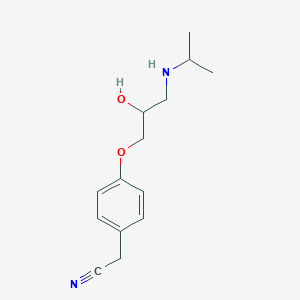
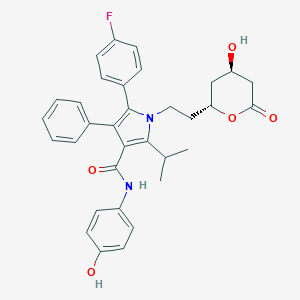
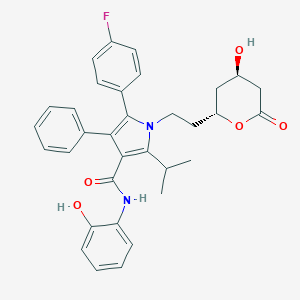

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)


![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)
